Dibusadol
Overview
Description
Dibusadol is a chemical compound with the molecular formula C₁₇H₂₆N₂O₃. It is known for its various applications in scientific research and industry. The compound has a molecular weight of 306.41 g/mol and is characterized by its unique structure, which includes an imidazole ring .
Scientific Research Applications
Dibusadol has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Biology: Employed in the study of enzyme mechanisms and as a probe in biochemical assays.
Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug development.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Dibusadol typically involves the cyclization of amido-nitriles. This process is catalyzed by nickel and proceeds through a series of steps including proto-demetallation, tautomerization, and dehydrative cyclization . The reaction conditions are mild, allowing for the inclusion of various functional groups such as aryl halides and aromatic heterocycles.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of specialized glassware and controlled reaction conditions to ensure safety and efficiency. The temperature of the water bath should not exceed 70°C, and the reaction should always be carried out in a fume hood with a blast shield for large-scale preparations .
Chemical Reactions Analysis
Types of Reactions
Dibusadol undergoes several types of chemical reactions, including:
Oxidation: this compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the imidazole ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as halides or amines in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can yield various oxidized derivatives, while reduction can produce reduced forms of the compound.
Mechanism of Action
The mechanism of action of Dibusadol involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes, leading to an accumulation of specific metabolites. This inhibition can affect various cellular processes, including signal transduction and metabolic pathways .
Comparison with Similar Compounds
Dibusadol can be compared with other similar compounds such as dipyridamole and difenidol hydrochloride. While all these compounds share some structural similarities, this compound is unique in its specific applications and mechanisms of action. For instance, dipyridamole is primarily used as a phosphodiesterase inhibitor, whereas this compound has broader applications in both research and industry .
List of Similar Compounds
- Dipyridamole
- Difenidol hydrochloride
- Imidazole derivatives
This compound stands out due to its versatility and the range of reactions it can undergo, making it a valuable compound in various fields of scientific research and industrial applications.
Properties
IUPAC Name |
[2-[4-(diethylamino)butylcarbamoyl]phenyl] acetate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H26N2O3/c1-4-19(5-2)13-9-8-12-18-17(21)15-10-6-7-11-16(15)22-14(3)20/h6-7,10-11H,4-5,8-9,12-13H2,1-3H3,(H,18,21) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OXCRVQDEVWYAJE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)CCCCNC(=O)C1=CC=CC=C1OC(=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H26N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60179089 | |
Record name | Dibusadol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60179089 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
306.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
24353-45-5 | |
Record name | Dibusadol [INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0024353455 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Dibusadol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60179089 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | DIBUSADOL | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/O55N96CWOW | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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